molecular formula C8H11ClN2O2 B1525009 2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride CAS No. 1311315-47-5

2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride

Cat. No.: B1525009
CAS No.: 1311315-47-5
M. Wt: 202.64 g/mol
InChI Key: XJHZBFRSLCFOJF-UHFFFAOYSA-N
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Description

2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable reagent in scientific research and industrial processes.

Biochemical Analysis

Biochemical Properties

2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes, proteins, and other biomolecules. For instance, it functions as an excellent catalyst for iodolactonisation reactions of γ,δ-unsaturated carboxylic acids, affording γ-lactones and δ-lactones under neutral conditions . The compound’s basicity, owing to the resonance stabilization from the NMe2 substituent, makes it a useful nucleophilic catalyst for a variety of reactions .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It acts as a nucleophilic catalyst, forming reactive intermediates that facilitate various biochemical reactions. For example, in esterification reactions with acetic anhydrides, the compound forms an ion pair with acetate and the acetylpyridinium ion, which then reacts with alcohol to form an ester . This mechanism highlights the compound’s role in enzyme inhibition or activation and changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, toxic or adverse effects can occur. For example, the lethal dose (LD50) for mice is 350 mg/kg/day . These dosage effects are important for determining the safe and effective use of the compound in research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with pyridine-4-carboxylic acid as the starting material.

  • Dimethylation: The pyridine ring is then dimethylated using a suitable dimethylating agent such as formaldehyde and formic acid.

  • Hydrochloride Formation: The dimethylated pyridine-4-carboxylic acid is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form pyridine-4,5-dicarboxylic acid derivatives.

  • Reduction: Reduction reactions can lead to the formation of pyridine-4-carboxylic acid derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines and halides can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Pyridine-4,5-dicarboxylic acid derivatives.

  • Reduction Products: Pyridine-4-carboxylic acid derivatives.

  • Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

  • Chemistry: It serves as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound is used in the study of enzyme mechanisms and as a probe in biological assays.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride is similar to other pyridine derivatives, but it has unique properties that set it apart. Some similar compounds include:

  • 2-(Dimethylamino)ethanol: Used as a solvent and intermediate in organic synthesis.

  • 2-(Diethylamino)ethanol: Another solvent with applications in organic chemistry.

  • Pyridine-4-carboxylic acid: A simpler pyridine derivative with different reactivity.

These compounds share structural similarities but differ in their functional groups and reactivity, making each suitable for different applications.

Properties

IUPAC Name

2-(dimethylamino)pyridine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-10(2)7-5-6(8(11)12)3-4-9-7;/h3-5H,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHZBFRSLCFOJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311315-47-5
Record name 2-(dimethylamino)pyridine-4-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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